molecular formula C17H23ClN2O5S B4392393 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine

4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine

Cat. No. B4392393
M. Wt: 402.9 g/mol
InChI Key: MCHQOFXRSAXBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune cell development and function. CP-690,550 has been studied extensively for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine works by inhibiting the activity of JAK3, which is a key component of the signaling pathways for cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are important for the development and function of immune cells, such as T cells and B cells. By inhibiting JAK3, 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine can reduce the production and activity of these cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and physiological effects:
4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6, as well as a reduction in the number of activated T cells and B cells. 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has also been shown to reduce the levels of autoantibodies in patients with autoimmune diseases.

Advantages and Limitations for Lab Experiments

4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a well-defined mechanism of action. It has also been extensively studied in preclinical and clinical settings, with a large body of literature available on its properties and potential applications. However, there are also some limitations to its use in lab experiments. 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine is a potent inhibitor of JAK3, which can lead to off-target effects and potential toxicity. It also has a relatively short half-life in vivo, which can make dosing and administration challenging.

Future Directions

There are several future directions for research on 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine. One area of interest is in the development of combination therapies, where 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine is used in conjunction with other drugs to achieve a synergistic effect. Another area of interest is in the use of 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine in other autoimmune diseases, such as multiple sclerosis and lupus. There is also ongoing research into the potential use of JAK inhibitors in cancer therapy, as JAK signaling pathways are often dysregulated in cancer cells. Finally, there is interest in developing more selective JAK inhibitors that target specific isoforms of the kinase, which could reduce off-target effects and improve safety.

Scientific Research Applications

4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine has been extensively studied in preclinical and clinical settings for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these diseases, JAK3 is overactive, leading to excessive inflammation and tissue damage. By inhibiting JAK3, 4-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine can reduce inflammation and prevent tissue damage.

properties

IUPAC Name

2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O5S/c18-15-12-14(26(22,23)20-6-2-1-3-7-20)4-5-16(15)25-13-17(21)19-8-10-24-11-9-19/h4-5,12H,1-3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHQOFXRSAXBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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